VBIT-4 VBIT-4 Novel inhibitor of VDAC1 oligomerization and apoptosisReference:1) Ben-Hail D, Begas-Shvartz R, Shalev M, Shteinfer-Kuzmine A, Gruzman A, Reina S, De Pinto V, Shoshan-Barmatz V. Novel Compounds Targeting the Mitochondrial Protein VDAC1 Inhibit Apoptosis and Protect against Mitochondrial Dysfunction. J Biol Chem. 2016 Nov 25;291:24986-25003. Epub 2016 Oct 13. PubMed PMID: 27738100; PubMed Central PMCID: PMC5122769. Go To Paper    Published Structure
VBIT-4 is an inhibitor of VDAC1, the outer mitochondrial membrane protein known as voltage-dependent anion channel 1. VBIT-4 inhibits VDAC1 oligomerization, apoptosis, and mitochondrial dysfunction.
Brand Name: Vulcanchem
CAS No.: 2086257-77-2
VCID: VC1566093
InChI: InChI=1S/C21H23ClF3N3O3/c22-15-1-3-16(4-2-15)26-20(30)13-18(14-29)28-11-9-27(10-12-28)17-5-7-19(8-6-17)31-21(23,24)25/h1-8,18,29H,9-14H2,(H,26,30)
SMILES: C1CN(CCN1C2=CC=C(C=C2)OC(F)(F)F)C(CC(=O)NC3=CC=C(C=C3)Cl)CO
Molecular Formula: C21H23ClF3N3O3
Molecular Weight: 457.9 g/mol

VBIT-4

CAS No.: 2086257-77-2

Cat. No.: VC1566093

Molecular Formula: C21H23ClF3N3O3

Molecular Weight: 457.9 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

VBIT-4 - 2086257-77-2

Specification

CAS No. 2086257-77-2
Molecular Formula C21H23ClF3N3O3
Molecular Weight 457.9 g/mol
IUPAC Name N-(4-chlorophenyl)-4-hydroxy-3-[4-[4-(trifluoromethoxy)phenyl]piperazin-1-yl]butanamide
Standard InChI InChI=1S/C21H23ClF3N3O3/c22-15-1-3-16(4-2-15)26-20(30)13-18(14-29)28-11-9-27(10-12-28)17-5-7-19(8-6-17)31-21(23,24)25/h1-8,18,29H,9-14H2,(H,26,30)
Standard InChI Key QYSQXVAEFPWMEM-UHFFFAOYSA-N
SMILES C1CN(CCN1C2=CC=C(C=C2)OC(F)(F)F)C(CC(=O)NC3=CC=C(C=C3)Cl)CO
Canonical SMILES C1CN(CCN1C2=CC=C(C=C2)OC(F)(F)F)C(CC(=O)NC3=CC=C(C=C3)Cl)CO
Appearance Solid powder

Introduction

Chemical Properties and Structure

VBIT-4, chemically known as N-(4-chlorophenyl)-4-hydroxy-3-(4-(4-(trifluoromethoxy)phenyl)piperazin-1-yl)butanamide, is a small molecule with distinct physicochemical properties that enable its therapeutic applications. The compound contains a chiral carbon, allowing for two enantiomers, though studies indicate both enantiomers exhibit identical activity in inhibiting VDAC1 oligomerization .

Physicochemical Properties

PropertyValue
Chemical FormulaC21H23ClF3N3O3
Molecular Weight457.87 g/mol
CAS Number2086257-77-2
Physical AppearanceLight yellow to yellow solid powder
LogP3.9
Hydrogen Bond Donor Count2
Hydrogen Bond Acceptor Count8
Rotatable Bond Count7
Heavy Atom Count31

The structural optimization of VBIT-4 involved a key modification from its predecessor VBIT-3, namely the replacement of a pyrrolidine-2,5-dione rigid ring with a linear 4-hydroxybutanamide moiety . This modification increases both flexibility and hydrophilicity, enhancing its ability to interfere with protein-protein interactions critical for VDAC1 oligomerization .

Solubility and Stability

SolventSolubility
DMSO90-92 mg/mL (~200 mM)
Ethanol40-46 mg/mL (~100 mM)
Water<1 mg/mL (Insoluble)

Under proper storage conditions, VBIT-4 remains stable as a powder for up to 3 years at -20°C and 2 years at 4°C .

Mechanism of Action

VBIT-4 functions primarily as an inhibitor of VDAC1 oligomerization with a binding affinity (Kd) of 17 μM . VDAC1, known as the mitochondrial gatekeeper, controls the passage of metabolites including pyruvate, malate, succinate, and nucleotides across the outer mitochondrial membrane .

Molecular Target

VBIT-4 binds directly to VDAC1, preventing its oligomerization, which is a critical step in the apoptotic process. While the compound can interact with all three VDAC isoforms (VDAC1, VDAC2, and VDAC3) with similar binding affinity, its anti-apoptotic effect is believed to be primarily mediated through VDAC1, as it is the major isoform in most cell types and no oligomerization of VDAC2 or VDAC3 has been reported .

Anti-Apoptotic Effects

VBIT-4 demonstrates potent inhibition of several apoptosis-related activities with remarkable consistency in efficacy. In HEK-293 cells induced with selenite, VBIT-4 inhibits:

ActivityIC50 Value
VDAC1 Oligomerization1.9 ± 0.08 μM
Cytochrome c Release1.8 ± 0.24 μM
Apoptosis2.9 ± 0.12 μM

The consistency in IC50 values across these processes suggests that VBIT-4's inhibition of apoptosis is directly linked to its prevention of VDAC1 oligomerization and subsequent cytochrome c release .

Additionally, VBIT-4 prevents apoptosis-associated calcium dysregulation. It inhibits the elevation of intracellular Ca2+ associated with apoptosis induction, preventing calcium accumulation by the mitochondria. This protection helps maintain mitochondrial membrane potential (ΔΨm) and prevents increased reactive oxygen species (ROS) production .

Development and Optimization

VBIT-4 was developed through systematic high-throughput screening and medicinal chemistry approaches to identify compounds that interact with VDAC1 and inhibit its oligomerization .

Structural Optimization

The development process involved the structural optimization of active compounds to create VBIT-3 and VBIT-4 . The key structural difference between VBIT-3 and VBIT-4 is the replacement of a rigid pyrrolidine-2,5-dione ring with a more flexible linear 4-hydroxybutanamide moiety in VBIT-4 . This modification significantly improved activity and potency.

Enantiomeric Activity

VBIT-4 contains a chiral carbon, allowing for two enantiomers. Interestingly, when the two VBIT-4 enantiomers were separated by chiral column chromatography and tested, both exhibited identical inhibitory effects on VDAC1 oligomerization and apoptosis induced by selenite in HEK-293 and HeLa cells . This indicates that the flexible structure of VBIT-4 allows both enantiomers to effectively interfere with VDAC1 oligomerization.

Research Findings in Disease Models

VBIT-4 has demonstrated promising results in various disease models, particularly in conditions characterized by enhanced apoptosis and mitochondrial dysfunction.

Alzheimer's Disease

In Alzheimer's disease (AD) models, VBIT-4 demonstrated significant neuroprotective effects. Using the 5xFAD mouse model of AD, researchers found that VBIT-4 prevented numerous pathophysiological changes associated with the disease .

Neuronal Protection and Cognitive Function

VBIT-4 treatment in 5xFAD mice:

  • Prevented neuronal cell death (measured by reduction in TUNEL-stained cells)

  • Preserved cognitive function in behavioral assessments, including T-maze and Y-maze tests

  • Protected against loss of synaptic proteins (synaptophysin and PSD-95) in the cortex and hippocampus

  • Reduced the area occupied by amyloid-beta (Aβ) plaques by approximately 20%

Neuroinflammation and Cellular Phenotypes

VBIT-4 treatment also affected neuroinflammatory markers and glial cell phenotypes:

  • Prevented the increase of p-NFκB-p65, a marker of neuroinflammation

  • Dramatically reduced IL-1β mRNA expression (approximately 70-fold higher in untreated 5×FAD mice)

  • Reduced levels of cytokines IL-1β and TNF-α

  • Switched astrocytes and microglia from pro-inflammatory/neurotoxic to neuroprotective phenotypes

  • Increased processes with greater surface area, more branches, and more branching points in astrocytes

  • Resulted in larger microglia with more and longer processes, changing from amoeboid-shape to a more ramified morphology

Notably, VBIT-4 achieved these protective effects with minimal impact on phosphorylated Tau levels and only a slight decrease in Aβ-plaque load, suggesting its mechanism differs from traditional AD therapeutic approaches .

Type 2 Diabetes

VBIT-4 has shown promising results in type 2 diabetes models, where VDAC1 is overexpressed and mistargeted to the plasma membrane in insulin-secreting islet β-cells .

Effects on Insulin Secretion and Glucose Regulation

In islets from type 2 diabetes donors:

  • VBIT-4 administration for 1 hour increased islet ATP content by 5-fold in the presence of both low (1 mM) and high (16.7 mM) glucose concentrations

  • Increased glucose-stimulated insulin secretion nearly 4-fold in parallel with improved ATP generation

In db/db mice (a mouse model of diabetes):

  • VBIT-4 treatment (25 mg/kg/day, i.p.) for 5 weeks prevented hyperglycemia

  • Maintained normal glucose tolerance and physiological regulation of insulin secretion

  • Improved insulin sensitivity

  • Prevented increases in water consumption and polyuria

  • Counteracted VDAC1 overexpression, preventing its mistargeting to the β cell surface under glucotoxic conditions

Other Disease Models

VBIT-4 has also been studied in additional disease models:

Systemic Lupus Erythematosus (SLE)

In a mouse model of SLE, VBIT-4 demonstrated the ability to:

Amyotrophic Lateral Sclerosis (ALS)

In ALS models using SOD1G93A mice and rats:

  • VBIT-4 inhibited the oligomerization of VDAC1 in mutant SOD1G93A spinal cord mitochondria

  • VBIT-4 and related compound VBIT-12 prevented VDAC1 oligomerization and apoptotic cell death

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